molecular formula C9H11ClO3S B1369696 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride CAS No. 90416-51-6

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride

Cat. No. B1369696
CAS RN: 90416-51-6
M. Wt: 234.7 g/mol
InChI Key: WYOJSJPQGYIIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838518B2

Procedure details

2,3-Dimethylanisole (1 cm3, 7.23 mmol) was dissolved into dichloromethane (4 cm3) and cooled to 0° C. Chlorosulfonyl chloride (2 cm3, 30.0 mmol) was then added dropwise, over 10 min and once the addition was completed the mixture was allowed to warm to room temperature and stirred for a further 45 min. The reaction was then quenched by the slow addition of ice/water (50 cm3, CARE, exotherm) before further dichloromethane (30 cm3) and water (30 cm3) were added and the organic layer was collected. The aqueous layer was washed with dichloromethane (15 cm3) and then organic extracts were combined and washed with saturated aqueous sodium chloride solution (70 cm3) before being dried over sodium sulfate. The solvent was evaporated under reduced pressure to afford title compound (1.6 g, 6.82 mmol, 94% yield).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[Cl:11][S:12](Cl)(=[O:14])=[O:13]>ClCCl>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([O:9][CH3:10])[CH:4]=[CH:5][C:6]=1[S:12]([Cl:11])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CC1=C(C=CC=C1C)OC
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
once the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the slow addition of ice/water (50 cm3, CARE, exotherm) before further dichloromethane (30 cm3) and water (30 cm3)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
WASH
Type
WASH
Details
The aqueous layer was washed with dichloromethane (15 cm3)
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution (70 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=C(C=CC(=C1C)OC)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.82 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.